

# X-ray crystallography of Ethyl 2-chloropyrimidine-4-carboxylate derivatives

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## Compound of Interest

Compound Name: Ethyl 2-chloropyrimidine-4-carboxylate

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## A Comparative Guide to the X-ray Crystallography of Ethyl Pyrimidine-4-Carboxylate Derivatives

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state. This guide provides a comparative analysis of the crystallographic data for two ethyl pyrimidine-carboxylate derivatives, offering insights into their molecular conformations and crystal packing.

While the crystal structure of **Ethyl 2-chloropyrimidine-4-carboxylate** is not publicly available, this guide examines two related structures to provide a comparative framework: Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Derivative A) and Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine-3-carboxylate (Derivative B). The data presented herein is compiled from published crystallographic studies.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivative compounds, facilitating a direct comparison of their solid-state structures.

Parameter	Derivative A	Derivative B
Chemical Formula	C <sub>16</sub> H <sub>15</sub> BrN <sub>2</sub> O <sub>3</sub> S	C <sub>20</sub> H <sub>16</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub> S
Molecular Weight	395.27 g/mol	419.31 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	C2/c
Unit Cell Dimensions	a = 10.324(3) Å, b = 16.142(5) Å, c = 10.293(3) Å	a = 38.654(8) Å, b = 11.787(3) Å, c = 8.774(2) Å
$\alpha = 90^\circ$ , $\beta = 112.52(3)^\circ$ , $\gamma = 90^\circ$	$\alpha = 90^\circ$ , $\beta = 102.415(14)^\circ$ , $\gamma = 90^\circ$	
Volume	1584.1(8) Å <sup>3</sup>	3904.1(15) Å <sup>3</sup>
Z	4	8
Calculated Density	1.657 g/cm <sup>3</sup>	1.427 g/cm <sup>3</sup>
Radiation	MoK $\alpha$ ( $\lambda = 0.71073$ Å)	CuK $\alpha$ ( $\lambda = 1.54178$ Å)
Temperature	293 K	296 K
R-factor	0.042	0.048

## Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these derivatives are crucial for reproducing and building upon these findings.

## Synthesis and Crystallization

Derivative A: Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

The synthesis of Derivative A is achieved through a multi-step process. Initially, ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized by the Biginelli condensation of 4-bromobenzaldehyde, ethyl acetoacetate, and thiourea. This intermediate is then reacted with ethyl chloroacetate to yield the final product.[\[3\]](#)

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in tetrahydrofuran.[3]

Derivative B: Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine-3-carboxylate

This derivative was synthesized via a one-pot reaction involving 2-aminobenzothiazole, 2,4-dichlorobenzaldehyde, and ethyl acetoacetate in the presence of a catalytic amount of piperidine in ethanol. The reaction mixture was stirred at room temperature.[4][5]

Yellow, block-like single crystals were grown by slow evaporation from a solution of the purified compound in a mixture of ethanol and N,N-dimethylformamide.[4][5]

## X-ray Data Collection and Structure Refinement

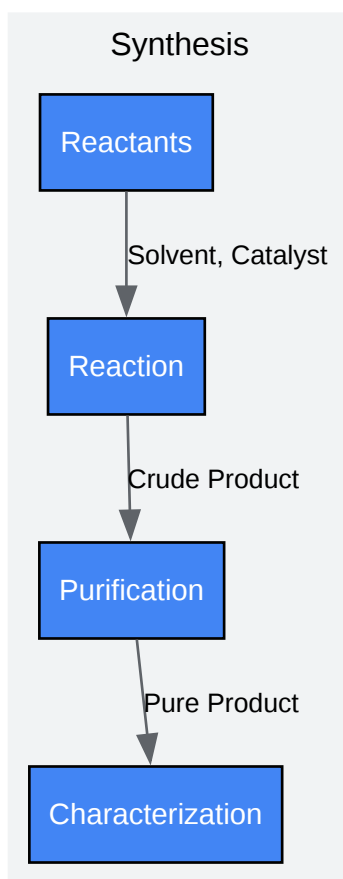
For both derivatives, single-crystal X-ray diffraction data were collected on a diffractometer equipped with a CCD detector.[3][4][5] The general workflow for data collection and structure refinement is as follows:

- **Crystal Mounting:** A suitable single crystal is mounted on a goniometer head.
- **Data Collection:** The crystal is maintained at a constant temperature (typically 100 K or 293 K) and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of frames at different crystal orientations.
- **Data Processing:** The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- **Structure Refinement:** The initial model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[4][5]

## Visualized Experimental Workflow

The following diagrams illustrate the general experimental workflows for the synthesis and crystallographic analysis of pyrimidine derivatives.

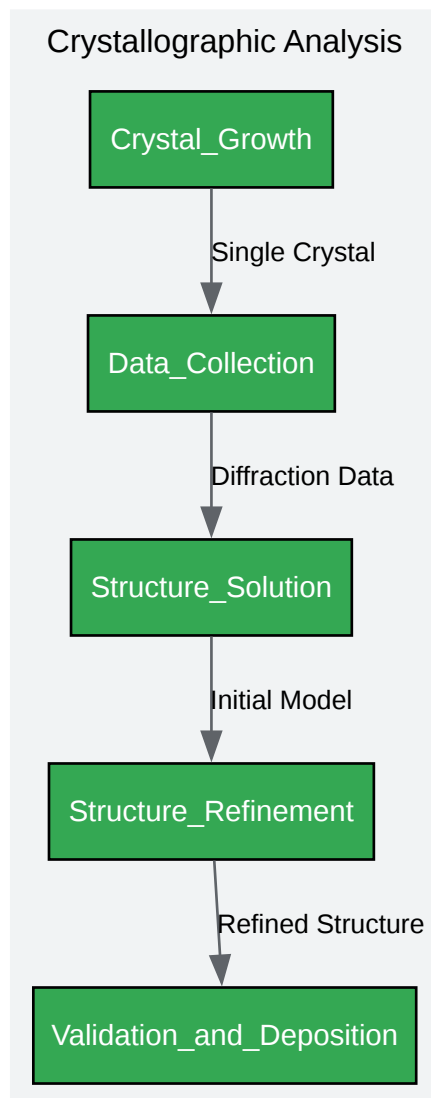
#### General Synthesis Workflow for Pyrimidine Derivatives



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Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

## X-ray Crystallography Workflow



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## References

- 1. Synthesis and Structure of Ethyl 4-Aryl-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylates | CoLab [colab.ws]
- 2. rigaku.com [rigaku.com]
- 3. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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